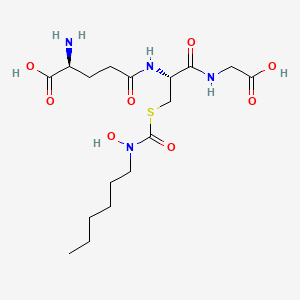
S-(N-hexyl-N-hydroxycarbamoyl)glutathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(N-hexyl-N-hydroxycarbamoyl)glutathione is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is known for its role as an inhibitor of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a byproduct of metabolism that can be toxic to cells . The unique structure of this compound allows it to interact with the active site of glyoxalase I, making it a valuable tool in biochemical research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(N-hexyl-N-hydroxycarbamoyl)glutathione typically involves the reaction of glutathione with hexyl isocyanate and hydroxylamine . The reaction is carried out in an aqueous medium at a controlled pH to ensure the formation of the desired product. The process can be summarized as follows:
- Dissolve glutathione in water and adjust the pH to around 7.5.
- Add hexyl isocyanate to the solution and stir for a specified period.
- Introduce hydroxylamine to the reaction mixture and continue stirring until the reaction is complete.
- Purify the product using chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring of reaction conditions to ensure consistent product quality. The purification steps may include large-scale chromatography and crystallization techniques to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
S-(N-hexyl-N-hydroxycarbamoyl)glutathione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which may affect its inhibitory activity.
Reduction: Reduction reactions can break disulfide bonds, restoring the compound to its active form.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Disulfide-linked dimers of this compound.
Reduction: Monomeric this compound.
Substitution: Alkylated derivatives with modified functional groups.
Scientific Research Applications
S-(N-hexyl-N-hydroxycarbamoyl)glutathione has several scientific research applications:
Mechanism of Action
S-(N-hexyl-N-hydroxycarbamoyl)glutathione exerts its effects by binding to the active site of glyoxalase I, inhibiting its activity. This inhibition prevents the conversion of methylglyoxal to S-D-lactoylglutathione, thereby reducing the detoxification of methylglyoxal . The compound interacts with key amino acid residues in the active site, forming stable complexes that block the enzyme’s catalytic function .
Comparison with Similar Compounds
Similar Compounds
S-(N-aryl-N-hydroxycarbamoyl)glutathione: Similar structure but with an aryl group instead of a hexyl group.
S-(N-methyl-N-hydroxycarbamoyl)glutathione: Contains a methyl group instead of a hexyl group.
S-(N-iodophenyl-N-hydroxycarbamoyl)glutathione: Features an iodophenyl group, providing different binding properties.
Uniqueness
S-(N-hexyl-N-hydroxycarbamoyl)glutathione is unique due to its hexyl group, which enhances its hydrophobic interactions with the active site of glyoxalase I. This structural feature contributes to its high inhibitory potency and specificity compared to other similar compounds .
Properties
Molecular Formula |
C17H30N4O8S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hexyl(hydroxy)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H30N4O8S/c1-2-3-4-5-8-21(29)17(28)30-10-12(15(25)19-9-14(23)24)20-13(22)7-6-11(18)16(26)27/h11-12,29H,2-10,18H2,1H3,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t11-,12-/m0/s1 |
InChI Key |
VKRQPFKVQRNOCI-RYUDHWBXSA-N |
Isomeric SMILES |
CCCCCCN(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CCCCCCN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


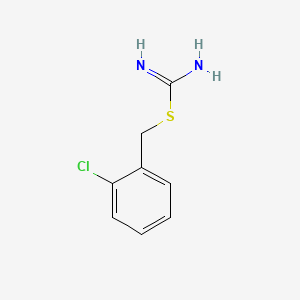
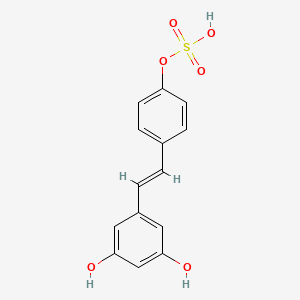
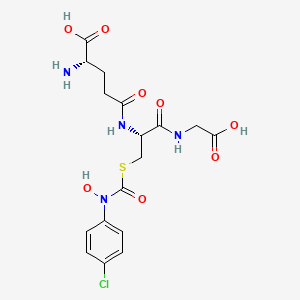

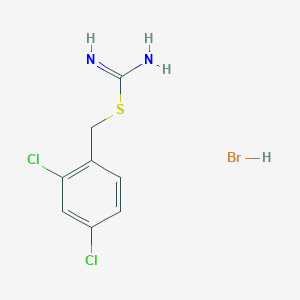
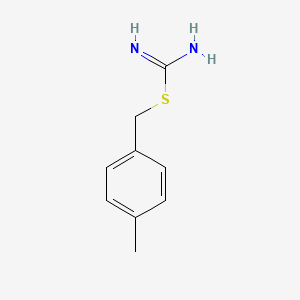
![2-[[4-[2-[1-[(3-Chlorophenyl)methyl]cyclohex-2-en-1-yl]ethoxy]phenyl]methyl]guanidine](/img/structure/B10853069.png)
![4-Bromo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzenesulfonamide](/img/structure/B10853075.png)
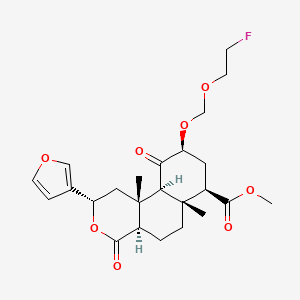
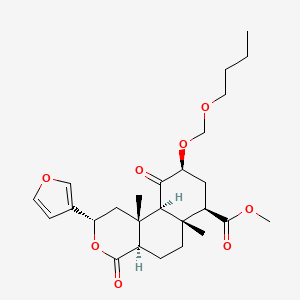
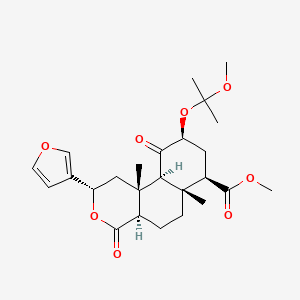
![5-Amino-2-[[2-[[2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10853111.png)
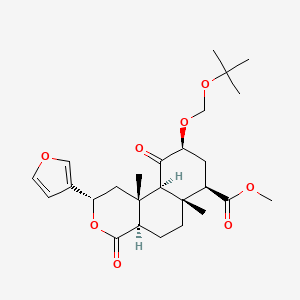
![potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate](/img/structure/B10853120.png)
